molecular formula C21H23NO3 B295160 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

Cat. No.: B295160
M. Wt: 337.4 g/mol
InChI Key: ZCDKQGFVOBMWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a dopaminergic agent that acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been studied extensively for its potential therapeutic applications in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects associated with current treatments. In depression, this compound has been shown to improve mood and cognitive function. In ADHD, this compound has been shown to improve attention and reduce hyperactivity.

Mechanism of Action

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion. By binding to the receptor, this compound increases the release of dopamine, a neurotransmitter that plays a key role in these functions. This compound also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, which can lead to improved motor function, mood, and cognitive function. This compound has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in attention and mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. However, this compound is a synthetic compound that requires expertise in organic chemistry for its synthesis. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly. Additionally, further research is needed to understand the long-term effects of this compound and its potential side effects.

Synthesis Methods

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis method for this compound is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4,5-tetrahydro-3H-3-benzazepine to form the desired product, this compound.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-1-one

InChI

InChI=1S/C21H23NO3/c23-19(18-5-6-20-21(15-18)25-14-13-24-20)9-12-22-10-7-16-3-1-2-4-17(16)8-11-22/h1-6,15H,7-14H2

InChI Key

ZCDKQGFVOBMWRO-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.